5-Hexenoic acid, 2-hydroxy-, (2R)-

Catalog No.
S13059815
CAS No.
612825-60-2
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hexenoic acid, 2-hydroxy-, (2R)-

CAS Number

612825-60-2

Product Name

5-Hexenoic acid, 2-hydroxy-, (2R)-

IUPAC Name

(2R)-2-hydroxyhex-5-enoic acid

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-2-3-4-5(7)6(8)9/h2,5,7H,1,3-4H2,(H,8,9)/t5-/m1/s1

InChI Key

PMHULQGNEVCINV-RXMQYKEDSA-N

Canonical SMILES

C=CCCC(C(=O)O)O

Isomeric SMILES

C=CCC[C@H](C(=O)O)O

5-Hexenoic acid, 2-hydroxy-, (2R)-, also known as (2R)-2-hydroxyhex-5-enoic acid, is an organic compound with the molecular formula C6H10O3C_6H_{10}O_3 and a molecular weight of approximately 130.142 g/mol. This compound features a hydroxy group (-OH) and a double bond in its structure, which contributes to its reactivity and potential biological activity. The compound is characterized by its unique stereochemistry, specifically the (2R) configuration, which influences its interactions and properties in various chemical and biological contexts .

Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The double bond can be reduced to form saturated alcohols or alkanes.
  • Oxidation: The hydroxy group may be oxidized to form ketones or aldehydes under appropriate conditions.
  • Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other compounds.

These reactions are significant for synthetic applications and modifications of the compound.

  • Antimicrobial Activity: Many hydroxy acids possess antimicrobial properties, suggesting potential applications in pharmaceuticals.
  • Metabolic Intermediates: It may play a role as a metabolic intermediate in biochemical pathways involving fatty acids.

Further research is required to elucidate the specific biological activities associated with this compound.

Several methods exist for synthesizing 5-Hexenoic acid, 2-hydroxy-, including:

  • Enzymatic Synthesis: Utilizing enzymes such as lipases or chymotrypsin can facilitate the formation of this compound from simpler substrates under mild conditions .
  • Chemical Synthesis: Traditional organic synthesis routes might involve the reaction of appropriate hexenoic acids with hydroxylating agents or through oxidation of corresponding alcohols.
  • Diels-Alder Reactions: This method could also be employed to construct the hexene backbone followed by functionalization to introduce the hydroxy group.

These methods highlight the versatility in synthesizing this compound for various applications.

5-Hexenoic acid, 2-hydroxy-, has potential applications in several fields:

  • Pharmaceuticals: Its structural features may lend themselves to drug development as a precursor or active ingredient.
  • Cosmetics: Hydroxy acids are commonly used in skin care products for their exfoliating properties.
  • Food Industry: It may find use as a flavoring agent or preservative due to potential antimicrobial properties.

The specific applications depend on further research into its properties and efficacy.

Several compounds share structural similarities with 5-Hexenoic acid, 2-hydroxy-, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
3-Methyl-2-hexenoic acidC6H10O2C_6H_{10}O_2Contains a methyl group at position 3
5-Oxohex-2-enoic acidC6H8O3C_6H_{8}O_3Contains a keto group instead of hydroxy
6-Hydroxyhexanoic acidC6H12O3C_6H_{12}O_3Hydroxyl group at position 6
4-Hydroxyhexanoic acidC6H12O3C_6H_{12}O_3Hydroxyl group at position 4

The uniqueness of 5-Hexenoic acid, 2-hydroxy-, lies in its specific configuration and the presence of both a double bond and a hydroxy group at strategic positions, which can influence its reactivity and biological interactions differently than those of similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

130.062994177 g/mol

Monoisotopic Mass

130.062994177 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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